molecular formula C6H5BrClN3O B13003503 4-Bromo-6-chloro-N-hydroxypicolinimidamide

4-Bromo-6-chloro-N-hydroxypicolinimidamide

Cat. No.: B13003503
M. Wt: 250.48 g/mol
InChI Key: IIJFJUMUPCXPOW-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-N-hydroxypicolinimidamide is a valuable chemical intermediate designed for research and development applications. While a specific CAS number for this exact compound was not identified, its structure is based on the picolinamide scaffold, which is prominent in medicinal chemistry. The molecule features both bromo and chloro substituents on the pyridine ring, which are common handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The N-hydroxypicolinimidamide functional group is a key pharmacophore in a class of compounds investigated for various biological activities. Published patent research indicates that similar scaffolds, such as 3-fluoro-2-pyridinamidoximes, are being explored for their potential in treating neurological conditions, nerve agent intoxication, and as antiviral agents . This suggests that this compound could serve as a critical precursor in the synthesis of novel small molecules for pharmaceutical discovery and bioactivity screening. The compound is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

4-bromo-6-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11)

InChI Key

IIJFJUMUPCXPOW-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(N=C1/C(=N/O)/N)Cl)Br

Canonical SMILES

C1=C(C=C(N=C1C(=NO)N)Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 6 Chloro N Hydroxypicolinimidamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. The primary disconnection severs the C-N bond of the N-hydroxypicolinimidamide moiety, identifying 4-bromo-6-chloropicolinonitrile (B1446205) and hydroxylamine (B1172632) as the immediate precursors. This approach is favored due to the well-established reliability of converting nitriles to N-hydroxyimidamides.

A further disconnection of the 4-bromo-6-chloropicolinonitrile at the cyano group leads back to a 4-bromo-6-chloropicolinic acid derivative, such as an amide or an ester. This step relies on standard functional group interconversion methods. The core challenge lies in the regioselective halogenation of the pyridine (B92270) ring. Therefore, the retrosynthesis points towards a suitable picolinic acid precursor where the chloro and bromo substituents can be introduced in a controlled manner. A plausible starting material is a commercially available chloropicolinic acid derivative, which can then be selectively brominated.

Precursor Synthesis and Halogenation Regioselectivity

The synthesis of the key precursors requires careful management of halogenation reactions to ensure the correct placement of the bromo and chloro groups on the picolinic acid backbone.

The synthesis of 4-bromo-6-chloropicolinic acid derivatives often commences with a pre-existing halogenated pyridine ring to guide the subsequent functionalization. A common starting material is 6-chloropicolinic acid. The selective introduction of a bromine atom at the 4-position is typically achieved through electrophilic aromatic substitution. The reaction conditions for this bromination are critical to control the regioselectivity and prevent the formation of unwanted isomers. The use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent, often in the presence of a radical initiator or under photochemical conditions, can facilitate this transformation. The directing effects of the existing chloro and carboxylic acid groups on the pyridine ring influence the position of the incoming electrophile.

Starting MaterialReagentProductKey Consideration
6-Chloropicolinic AcidN-Bromosuccinimide (NBS)4-Bromo-6-chloropicolinic AcidRegioselective bromination at the C4 position
2,6-Dichloropyridinen-Butyllithium, then CO26-Chloro-4-lithiopyridine-2-carboxylate (intermediate)Controlled lithiation and carboxylation

With the correctly halogenated picolinic acid in hand, the next step is its conversion to the corresponding nitrile, 4-bromo-6-chloropicolinonitrile. A frequent and effective method involves a two-step sequence starting with the conversion of the carboxylic acid to a primary amide, followed by dehydration. The amidation can be carried out using a variety of coupling agents, such as thionyl chloride to form the acid chloride followed by reaction with ammonia. The subsequent dehydration of the resulting 4-bromo-6-chloropicolinamide (B12999114) is a critical step. A range of dehydrating agents can be employed, including phosphorus pentoxide (P4O10), trifluoroacetic anhydride (B1165640) (TFAA), or cyanuric chloride, with the choice of reagent influencing the reaction conditions and yield.

IntermediateReagentProductReaction Type
4-Bromo-6-chloropicolinic Acid1. Thionyl chloride 2. Ammonia4-Bromo-6-chloropicolinamideAmidation
4-Bromo-6-chloropicolinamidePhosphorus Pentoxide (P4O10)4-Bromo-6-chloropicolinonitrileDehydration

Formation of the N-Hydroxypicolinimidamide Moiety

The final stage of the synthesis involves the construction of the N-hydroxypicolinimidamide functional group, a bioisostere for carboxylic acids in medicinal chemistry.

The formation of the N-hydroxypicolinimidamide is achieved through the reaction of the 4-bromo-6-chloropicolinonitrile with hydroxylamine. This nucleophilic addition of hydroxylamine to the nitrile carbon, followed by proton transfer, yields the desired amidoxime. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, and may be base-catalyzed to enhance the nucleophilicity of the hydroxylamine. The hydroxylamine is often used as its hydrochloride salt, with a base like sodium carbonate or triethylamine (B128534) added to liberate the free hydroxylamine in situ.

The yield and purity of the final product, 4-Bromo-6-chloro-N-hydroxypicolinimidamide, are highly dependent on the reaction conditions. The optimization of these parameters is a key aspect of process development.

ParameterConditionEffect on Yield and Purity
Temperature Typically room temperature to mild heating (e.g., 40-60 °C)Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts and decomposition of the product.
Solvent Ethanol, Methanol, or aqueous mixturesProtic solvents are generally preferred to facilitate proton transfer steps in the mechanism.
Base Sodium carbonate, Potassium carbonate, TriethylamineThe choice and stoichiometry of the base are critical to neutralize the hydroxylamine salt without promoting side reactions.
Reaction Time Typically several hours to overnightMonitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-reaction.

Careful control of these factors is essential to maximize the conversion of the nitrile to the desired N-hydroxypicolinimidamide while minimizing the formation of impurities, thereby simplifying the purification process, which often involves recrystallization or column chromatography.

Catalytic Approaches in Compound Synthesis

Catalysis offers a powerful tool for the synthesis of this compound, potentially providing milder reaction conditions, higher yields, and improved selectivity compared to stoichiometric methods. The synthesis of this target molecule can be envisioned in two key stages: the formation of the 6-bromo-4-chloropicolinonitrile (B1524916) intermediate, followed by the addition of hydroxylamine to the nitrile group.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a diverse array of transformations. For the synthesis of the key intermediate, 6-bromo-4-chloropicolinonitrile, several transition metal-catalyzed cross-coupling reactions could be hypothetically employed. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are widely used for the formation of carbon-carbon bonds. mdpi.commdpi.com While direct synthesis of the target nitrile is not explicitly detailed in the literature, the principles of these reactions can be applied to the construction of the substituted pyridine ring system.

One potential, though not explicitly documented, approach could involve the late-stage introduction of the bromo or chloro substituents onto a pre-functionalized picolinonitrile scaffold using palladium or copper catalysts. The reactivity of chloro- and bromo-substituted aromatic rings in such coupling reactions is well-established. nih.gov

A hypothetical transition metal-catalyzed route to a precursor of 6-bromo-4-chloropicolinonitrile is presented in the table below.

Reaction Step Catalyst Reactants Potential Advantages
Suzuki-Miyaura CouplingPd(PPh₃)₄Aryl boronic acid/ester, Halogenated pyridineHigh functional group tolerance, mild reaction conditions
Sonogashira CouplingPd/CuTerminal alkyne, Halogenated pyridineFormation of C-C triple bonds
Buchwald-Hartwig AminationPd complexesAmine, Halogenated pyridineFormation of C-N bonds

The subsequent conversion of the nitrile to the N-hydroxypicolinimidamide is typically achieved by reaction with hydroxylamine. researchgate.netrsc.orgrsc.org While this step is not always catalytic, research into metal-catalyzed additions to nitriles could offer alternative pathways.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often avoiding the issues of metal toxicity and cost. For the synthesis of this compound, organocatalysis could potentially be applied in several ways.

For instance, the synthesis of the picolinonitrile precursor might involve steps that can be catalyzed by organic molecules. While specific examples for this exact substrate are not available, general organocatalytic methods for the synthesis of nitriles from aldehydes using reagents like hydroxylamine-O-sulfonic acid in the presence of an acid catalyst have been reported. researchgate.net

The addition of hydroxylamine to the nitrile functionality to form the final product is a nucleophilic addition reaction. This step could potentially be accelerated by organocatalysts that can activate the nitrile group or enhance the nucleophilicity of hydroxylamine.

Potential Organocatalytic Step Catalyst Type Proposed Role of Catalyst
Nitrile formation from aldehydeAcid catalystActivation of the oxime intermediate
Hydroxylamine addition to nitrileBrønsted or Lewis baseActivation of hydroxylamine

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound would involve a critical evaluation of all aspects of the synthetic route.

Key considerations for a greener synthesis of the target compound include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. This would involve favoring addition reactions over substitution or elimination reactions where possible.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For example, the synthesis of nitriles from aldehydes has been demonstrated in aqueous media. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. The use of highly efficient catalysts can contribute significantly to lowering the energy requirements of a synthesis.

Catalysis: As discussed previously, the use of catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions.

Renewable Feedstocks: While likely challenging for a highly functionalized molecule like this, exploring starting materials derived from renewable resources is a long-term goal of green chemistry.

A comparative table illustrating the potential application of green chemistry principles is provided below.

Green Chemistry Principle Conventional Approach Potential Greener Approach
Solvent Choice Use of volatile organic compounds (VOCs)Use of water, ethanol, or solvent-free conditions nih.gov
Reagent Stoichiometry Use of stoichiometric amounts of reagentsCatalytic amounts of transition metal or organocatalysts
Waste Generation Production of significant by-productsHigh atom economy reactions, recycling of catalysts

By systematically applying these principles, the synthesis of this compound could be designed to be not only efficient and high-yielding but also environmentally responsible.

Exploration of Chemical Transformations and Derivatization of 4 Bromo 6 Chloro N Hydroxypicolinimidamide

Reactivity of the N-Hydroxypicolinimidamide Group

The N-hydroxypicolinimidamide moiety is a rich functional group, possessing multiple sites for chemical modification. Its reactivity is characterized by the nucleophilicity of the nitrogen atoms and the hydroxyl group, which can participate in a variety of transformations including cyclization, alkylation, and acylation reactions.

Cyclization Reactions for Heterocycle Formation (e.g., 1,2,4-Oxadiazoles)

A prominent reaction of N-hydroxy-picolinimidamides is their cyclization to form 1,2,4-oxadiazoles, a class of heterocycles with significant applications in medicinal chemistry. nih.govnih.gov This transformation is typically achieved by reacting the N-hydroxypicolinimidamide with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), which first leads to an O-acyl intermediate that subsequently undergoes cyclodehydration to furnish the 1,2,4-oxadiazole (B8745197) ring. nih.gov

The mechanism involves the acylation of the hydroxyl group of the N-hydroxypicolinimidamide, followed by an intramolecular nucleophilic attack of the imine nitrogen onto the carbonyl carbon of the newly introduced acyl group. Subsequent elimination of a water molecule drives the formation of the aromatic 1,2,4-oxadiazole ring. Various reagents and conditions have been developed for this transformation, including the use of catalysts to promote the cyclization. organic-chemistry.org

Table 1: Examples of 1,2,4-Oxadiazole Formation from Amidoximes

Starting Amidoxime Acylating Agent Conditions Product Yield (%) Reference
Benzamidoxime Acetic Anhydride Heat 3-Phenyl-5-methyl-1,2,4-oxadiazole High nih.gov
Arylamidoxime Succinic Anhydride Heat 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propanoic acid Good atlanchimpharma.com
N-Hydroxyacetamidine Benzoyl Chloride Pyridine (B92270) 3-Methyl-5-phenyl-1,2,4-oxadiazole Good nih.gov

N-Alkylation and N-Acylation Studies

The nitrogen atoms of the N-hydroxypicolinimidamide group can undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. rsc.orgnih.gov The specific site of alkylation (on the imine nitrogen or the hydroxylamine (B1172632) nitrogen) can be influenced by the reaction conditions and the nature of the substrate.

N-acylation, the introduction of an acyl group onto one of the nitrogen atoms, is another important transformation. derpharmachemica.comsemanticscholar.org This is typically carried out using acylating agents like acyl chlorides or anhydrides. derpharmachemica.comsemanticscholar.org Such reactions can be used to introduce a variety of functional groups or to protect the nitrogen atoms during subsequent synthetic steps. The use of N-acylbenzotriazoles has been reported as an efficient method for the N-acylation of amides and related compounds. arkat-usa.orgresearchgate.net

Table 2: Examples of N-Alkylation and N-Acylation of Amide-like Compounds

Substrate Reagent Conditions Product Type Reference
2-Hydroxypyridines Organohalides Catalyst- and base-free N-alkylated 2-pyridones nih.gov
Amides Alkyl Halides Base N-alkylated amides rsc.org
Amides Acyl Chlorides Base N-acylated amides (Imides) semanticscholar.org
Sulfonamides N-Acylbenzotriazoles NaH N-Acylsulfonamides nih.gov

Reactions Involving the Hydroxyl Functionality

The hydroxyl group of the N-hydroxypicolinimidamide is a key site for derivatization. It can undergo O-alkylation and O-acylation reactions. O-alkylation introduces an ether linkage, while O-acylation forms an ester. These reactions typically proceed by deprotonation of the hydroxyl group with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide for alkylation or an acyl chloride for acylation). organic-chemistry.orgnih.gov The selective O-acylation of hydroxyamino acids under acidic conditions has also been reported, showcasing the tunability of the reactivity. nih.gov

Reactivity at the Halogenated Pyridine Core

The 4-bromo-6-chloro-pyridine core of the molecule provides a platform for a variety of substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the pyridine ring.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (S_NAr), particularly at positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comechemi.com In 4-bromo-6-chloro-N-hydroxypicolinimidamide, both the C4-bromo and C6-chloro substituents are potential leaving groups in S_NAr reactions. The relative reactivity of these two halogens depends on a combination of electronic and steric factors. Generally, in nucleophilic aromatic substitution, the reactivity order of halogens is F > Cl > Br > I. nih.gov However, the position on the pyridine ring also plays a crucial role, with positions 4 and 2 being more activated towards nucleophilic attack than position 3. stackexchange.comechemi.com Therefore, a nucleophile could potentially displace either the bromo or the chloro substituent. The outcome would likely depend on the specific nucleophile and reaction conditions used. nih.govstackexchange.com

Table 3: General Principles of Nucleophilic Aromatic Substitution on Halopyridines

Feature Description Reference
Reactive Positions Positions 2 and 4 are more susceptible to nucleophilic attack than position 3. stackexchange.comechemi.com
Leaving Group Ability Generally F > Cl > Br > I, but can be influenced by other factors. nih.gov
Mechanism Proceeds via a Meisenheimer-like intermediate. stackexchange.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. wikipedia.orgacs.orgresearchgate.netresearchgate.netmdpi.comorgsyn.orgresearchgate.netnih.govnih.govorganic-chemistry.orgmit.edu Both the bromo and chloro substituents on the pyridine ring of this compound can participate in these reactions.

In general, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position. By carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to achieve selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for further transformations. For instance, in Suzuki-Miyaura couplings, a variety of palladium catalysts and ligands have been developed to control the selectivity of the reaction on dihalogenated substrates. acs.orgresearchgate.netmdpi.com Similarly, the Buchwald-Hartwig amination allows for the selective formation of C-N bonds, with the reactivity order typically being I > Br > Cl. wikipedia.orgresearchgate.netorgsyn.org

Table 4: Examples of Palladium-Catalyzed Cross-Coupling on Halopyridines

Reaction Type Substrate Coupling Partner Catalyst/Ligand Product Type Selectivity Reference
Suzuki-Miyaura 2,6-Dihalopyridines Arylboronic acid Pd(OAc)2 / Xantphos Mono- or diarylated pyridine I > Br > Cl researchgate.net
Suzuki-Miyaura Chloropyridines Phenylboronic acid Pd/C / PPh3 Phenylpyridine Reactivity depends on substitution acs.org
Buchwald-Hartwig Aryl halides Amines Pd(0) / Phosphine ligand Arylamine I > Br > Cl wikipedia.org
Buchwald-Hartwig 2,6-Dihalopyridines Aminothiophenes Pd(OAc)2 / Xantphos Mono- or diaminated pyridine I > Br > Cl researchgate.net

Directed Ortho Metalation (DOM) and Lithiation Strategies

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. wikipedia.org The N-hydroxypicolinimidamide moiety, with its heteroatoms, has the potential to act as a DMG. The coordination of the lithium reagent to the nitrogen or oxygen atoms of this group could direct metalation to the C5 position of the pyridine ring. baranlab.org

However, the presence of two halogen atoms introduces complexity. Halogen-metal exchange is a competing reaction pathway, particularly with the C-Br bond, which is more susceptible to this exchange than the C-Cl bond. uwindsor.ca The choice of organolithium reagent and reaction conditions would be critical in determining the outcome. A sterically hindered base like lithium diisopropylamide (LDA) at low temperatures might favor deprotonation at C5, while a reagent like n-butyllithium could lead to bromine-lithium exchange at C4. znaturforsch.com Subsequent quenching of the resulting organolithium species with an electrophile would introduce a new substituent at either the C4 or C5 position.

Differential Reactivity Studies of Bromine vs. Chlorine Substituents

As alluded to in the preceding sections, the differential reactivity of the bromine and chlorine substituents is a key feature of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition and thus higher reactivity. nih.gov This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact. This chemoselectivity is crucial for sequential derivatization, where the more reactive site is functionalized first, followed by reaction at the less reactive site under more stringent conditions.

Regioselective and Chemoselective Functionalization Strategies

The combination of palladium-catalyzed cross-coupling reactions and directed metalation strategies provides a rich toolkit for the regioselective and chemoselective functionalization of this compound. A plausible strategy for creating a tri-substituted pyridine derivative would involve:

Selective functionalization of the C-Br bond: A Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction would be employed to introduce a substituent at the 4-position.

Functionalization of the C-Cl bond: The resulting 4-substituted-6-chloro-N-hydroxypicolinimidamide could then undergo a second cross-coupling reaction at the 6-position, likely requiring higher temperatures, a more active catalyst, or a longer reaction time.

Functionalization via DoM: Alternatively, after the initial functionalization at the 4-position, a DoM strategy could be employed to introduce a substituent at the 5-position.

The order of these steps could be varied to access a wide array of structurally diverse compounds.

Synthesis of Complex Molecular Architectures and Scaffolds

The ability to selectively and sequentially functionalize the 4-, 5-, and 6-positions of the pyridine ring makes this compound an excellent starting material for the synthesis of complex molecular architectures and scaffolds. nih.govnih.govrsc.org For instance, by choosing bifunctional coupling partners, it would be possible to construct fused ring systems. An intramolecular Heck reaction following an initial Suzuki coupling could lead to the formation of novel polycyclic heteroaromatic compounds. Furthermore, the N-hydroxypicolinimidamide group itself can participate in further reactions, such as cyclizations or conversions to other functional groups, adding another layer of complexity to the potential molecular scaffolds that can be generated.

Computational and Theoretical Investigations of 4 Bromo 6 Chloro N Hydroxypicolinimidamide and Its Reaction Mechanisms

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structure and conformation. For a molecule like 4-Bromo-6-chloro-N-hydroxypicolinimidamide, these studies would provide crucial insights into its electronic landscape and the potential for isomerism.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound would involve the examination of its molecular orbitals, charge distribution, and bonding characteristics. The presence of electronegative bromine and chlorine atoms on the pyridine (B92270) ring, along with the N-hydroxy-picolinimidamide moiety, creates a complex electronic environment.

Computational methods like Natural Bond Orbital (NBO) analysis would be instrumental in quantifying the charge distribution across the molecule. It is anticipated that the nitrogen and oxygen atoms of the N-hydroxypicolinimidamide group would carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atom of the C=N double bond would likely exhibit a partial positive charge.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the N-hydroxypicolinimidamide portion, particularly the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing halogen substituents. The energy gap between the HOMO and LUMO would provide a measure of the molecule's chemical stability and reactivity.

Tautomerism and Isomerism of the Picolinimidamide (B1582038) Moiety

The N-hydroxypicolinimidamide group is capable of existing in different tautomeric forms. The two primary tautomers are the amide oxime form (A) and the imino hydroxylamine (B1172632) form (B).

Tautomeric forms of N-hydroxypicolinimidamide moiety

Computational studies on similar N-hydroxy amidines have consistently shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. nih.gov The energy difference between these two forms is typically in the range of 4-10 kcal/mol. nih.gov The energy barrier for the interconversion between these tautomers is significant, often between 33 and 71 kcal/mol, making spontaneous conversion at room temperature unlikely. nih.gov

The presence of substituents on the pyridine ring, such as the bromo and chloro groups in the target molecule, can influence the relative stabilities of the tautomers. Electron-withdrawing groups can affect the charge distribution and, consequently, the thermodynamics of the tautomeric equilibrium.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions. For this compound, this would involve mapping out the pathways of its potential reactions, identifying key transition states, and determining the energetics of these transformations.

Transition State Characterization and Reaction Pathway Analysis

A crucial aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. For the tautomerization of the N-hydroxypicolinimidamide moiety, the transition state would involve the transfer of a proton between the oxygen and nitrogen atoms.

The reaction pathway can be visualized as a trajectory on the potential energy surface connecting the reactants, transition state, and products. By mapping this pathway, chemists can gain a detailed understanding of the sequence of bond-breaking and bond-forming events that constitute the reaction.

Solvent Effects and Catalysis in Theoretical Models

The surrounding environment, particularly the solvent, can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models can account for these solvent effects, providing a more realistic picture of chemical processes in solution.

For the tautomerism of N-hydroxypicolinimidamide, the presence of a solvent, especially a protic solvent like water, can significantly alter the reaction mechanism. Solvent molecules can act as a bridge to facilitate proton transfer, thereby lowering the activation energy for tautomerization. nih.gov Studies on related systems have shown that water-assisted tautomerism has a much lower energy barrier (9-20 kcal/mol) compared to the uncatalyzed reaction. nih.gov

Theoretical models can incorporate both implicit and explicit solvent molecules. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. The latter approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Data Tables

Table 1: Calculated Relative Energies of N-Hydroxy Amidine Tautomers (Illustrative Data from Analogous Systems)

TautomerRelative Energy (kcal/mol)
Amide Oxime (A)0.0
Imino Hydroxylamine (B)4.0 - 10.0 nih.gov

Table 2: Calculated Activation Energies for Tautomerization of N-Hydroxy Amidines (Illustrative Data from Analogous Systems)

ReactionActivation Energy (kcal/mol)
Uncatalyzed Tautomerization33 - 71 nih.gov
Water-Assisted Tautomerization9 - 20 nih.gov

Prediction of Reactivity Patterns and Selectivity

Computational and theoretical chemistry offer powerful tools for predicting the reactivity and selectivity of novel molecules like this compound. In the absence of specific experimental studies on this compound, theoretical investigations provide a foundational understanding of its likely chemical behavior. These predictions are primarily derived from quantum chemical calculations that elucidate the electronic structure and energy landscape of the molecule.

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-deficient pyridine ring, the halogen substituents (bromo and chloro), and the N-hydroxyimidamide moiety. Computational methods are employed to model how these groups modulate the electron density distribution across the molecule, thereby identifying sites susceptible to nucleophilic or electrophilic attack and predicting the selectivity of its reactions.

Frontier Molecular Orbital (FMO) Theory

A cornerstone of reactivity prediction is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO density are prone to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the N-hydroxypicolinimidamide group, particularly the nitrogen and oxygen atoms, due to the presence of lone pairs.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). Sites with high LUMO density are susceptible to attack by nucleophiles. In this molecule, the LUMO is anticipated to be distributed across the pyridine ring, with significant contributions at the carbon atoms, particularly those influenced by the electron-withdrawing effects of the nitrogen heteroatom and the halogen substituents.

Illustrative FMO Data Table

The following table illustrates the type of data that would be generated from a computational analysis to predict reactivity. Note: These values are hypothetical examples for illustrative purposes, as specific computational studies on this molecule are not publicly available.

OrbitalEnergy (eV)Probable LocalizationImplied Reactivity
HOMO-8.5N-hydroxyimidamide group (N, O atoms)Site for electrophilic attack
LUMO-1.2Pyridine ring (C2, C4, C6 positions)Site for nucleophilic attack
Gap7.3Indicates moderate kinetic stabilityN/A

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting the sites for non-covalent interactions as well as electrophilic and nucleophilic attacks.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, these regions would be concentrated around the oxygen and nitrogen atoms of the N-hydroxyimidamide group and potentially the nitrogen atom of the pyridine ring.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the carbon atoms of the pyridine ring adjacent to the electron-withdrawing halogen atoms are expected to exhibit positive electrostatic potential.

MEP analysis helps in understanding the regioselectivity of reactions. For instance, a nucleophile would preferentially attack the regions of highest positive potential on the pyridine ring.

Global and Local Reactivity Descriptors

Based on Density Functional Theory (DFT), various reactivity descriptors can be calculated to quantify reactivity patterns.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron configuration. Softness is the reciprocal of hardness. Soft molecules are generally more reactive than hard molecules.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack with greater precision than simple orbital visualizations.

By calculating the Fukui functions for each atom in this compound, one could create a detailed ranking of the sites most susceptible to different types of chemical attack, thus predicting the selectivity of various reactions. For example, the carbon atom with the highest f+(r) value would be the most probable site for a nucleophile to attack.

Through the synergistic use of these computational methods, a detailed and predictive profile of the reactivity and selectivity of this compound can be constructed, guiding future synthetic efforts and mechanistic studies.

Advanced Synthetic Applications of 4 Bromo 6 Chloro N Hydroxypicolinimidamide

Role as a Building Block in the Synthesis of Diverse Heterocyclic Systems

There are no specific examples in the peer-reviewed literature that demonstrate the use of 4-Bromo-6-chloro-N-hydroxypicolinimidamide as a direct precursor or building block for the synthesis of diverse heterocyclic systems.

From a theoretical perspective, the functional groups present in the molecule—a pyridine (B92270) ring substituted with bromine and chlorine atoms, and an N-hydroxyimidamide moiety—suggest potential reactivity for constructing heterocycles. The N-hydroxyimidamide group can, in principle, participate in cyclization reactions to form various five- or six-membered heterocyclic rings, such as oxadiazoles (B1248032) or triazole N-oxides, depending on the reaction conditions and co-reactants. The bromo and chloro substituents on the pyridine ring offer potential sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build fused ring systems. However, without experimental data, these possibilities remain speculative for this specific compound.

Integration into Multi-Component Reaction Sequences

No published studies have been identified that report the integration of this compound into multi-component reaction (MCR) sequences. MCRs are powerful tools in synthetic chemistry, allowing for the formation of complex molecules in a single step from three or more starting materials.

While N-hydroxyamidines and their derivatives can theoretically act as components in MCRs, for instance, in Ugi-type or Passerini-type reactions under specific conditions, there is no documented evidence of this compound being utilized in this manner. The successful application in MCRs would depend heavily on the reactivity and compatibility of its specific functional groups with the other reactants and catalysts involved, which has not been experimentally verified.

Preparation of Chemical Libraries for Further Research

The use of this compound for the preparation of chemical libraries is not described in the available scientific literature. Chemical libraries, which are large collections of distinct compounds, are essential for high-throughput screening and drug discovery.

A molecule intended for library synthesis typically needs to be readily available and possess functional groups that allow for diverse and reliable chemical modifications. The two halogen atoms on the pyridine ring of this compound could potentially serve as handles for diversification through parallel synthesis. For example, differential reactivity of the bromo and chloro groups could allow for sequential, site-selective modifications. However, no research has been published that leverages this potential for library creation.

Applications in Flow Chemistry and Automated Synthesis

There is no information available regarding the application of this compound in flow chemistry or automated synthesis. Flow chemistry offers benefits such as improved safety, better reaction control, and easier scalability. researchgate.net The integration of automation with flow synthesis can accelerate the discovery and optimization of new chemical entities and processes. rsc.org

The successful translation of a batch chemical process to a continuous flow setup requires careful consideration of reaction kinetics, solubility, and potential for reactor fouling. While the synthesis of various pharmaceutical compounds has been successfully adapted to automated flow systems, the specific case of this compound or its subsequent transformations in a flow reactor has not been reported. researchgate.netrsc.org

Future Research Directions and Unexplored Frontiers

Development of Novel and Efficient Synthetic Routes

The accessibility of 4-Bromo-6-chloro-N-hydroxypicolinimidamide is a critical prerequisite for its comprehensive study. Future research must prioritize the development of robust and efficient synthetic pathways. A primary focus will be on the strategic introduction of the bromo and chloro substituents onto the picolinamide (B142947) precursor. This could involve exploring various electrophilic halogenation reactions, carefully controlling regioselectivity to achieve the desired 4-bromo-6-chloro substitution pattern.

Furthermore, the conversion of the amide functionality to the N-hydroxyimidamide group warrants investigation into milder and more efficient reagents. Traditional methods often require harsh conditions, which could be detrimental to the sensitive halogenated pyridine (B92270) ring. The development of novel hydroxylating agents or catalytic systems would be a significant advancement. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic ApproachPotential AdvantagesPotential Challenges
Sequential HalogenationHigh control over regioselectivity.Multiple steps, potentially lower overall yield.
One-Pot HalogenationIncreased efficiency, reduced waste.Difficulty in controlling the precise substitution pattern.
Catalytic HydroxylationMilder reaction conditions, higher functional group tolerance.Catalyst development and optimization may be required.
Stoichiometric HydroxylationWell-established methods.Potential for harsh reagents and side reactions.

Exploration of Unprecedented Reactivity and Derivatization Pathways

The inherent reactivity of this compound is a fertile ground for discovery. The two distinct halogen atoms offer opportunities for selective functionalization. For instance, the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, could be systematically explored. This would allow for the site-specific introduction of a wide array of substituents, leading to a diverse library of novel compounds.

The N-hydroxyimidamide group itself is a versatile functional handle. Its potential to act as a bidentate ligand for metal coordination could be investigated, paving the way for the synthesis of novel coordination polymers or catalysts. Additionally, the N-hydroxy group can be further derivatized, for example, through O-alkylation or O-acylation, to modulate the electronic and steric properties of the molecule. A summary of potential derivatization pathways is provided in Table 2.

Table 2: Potential Derivatization Pathways and Their Applications

Functional GroupDerivatization ReactionPotential Application of Derivative
C-Br BondSuzuki CouplingIntroduction of aryl or heteroaryl groups for medicinal chemistry.
C-Cl BondBuchwald-Hartwig AminationSynthesis of novel aminated picolinamide derivatives.
N-Hydroxy GroupO-AlkylationModulation of solubility and pharmacokinetic properties.
N-HydroxyimidamideMetal CoordinationDevelopment of novel catalysts or functional materials.

Integration with Emerging Technologies in Organic Synthesis

To accelerate the exploration of this compound, the integration of emerging technologies in organic synthesis will be crucial. High-throughput screening (HTS) methodologies can be employed to rapidly evaluate a wide range of reaction conditions for both its synthesis and derivatization. This would significantly reduce the time and resources required for optimization.

Furthermore, the use of flow chemistry presents an attractive alternative to traditional batch synthesis. Continuous flow reactors can offer enhanced control over reaction parameters, such as temperature and reaction time, leading to improved yields and safety profiles, particularly for potentially energetic reactions. Computational chemistry and machine learning algorithms can also be leveraged to predict the reactivity of different sites on the molecule and to guide the rational design of new derivatives with desired properties.

Interdisciplinary Research Synergies in Chemical Sciences

The unique structural attributes of this compound make it an ideal candidate for interdisciplinary research. In the field of medicinal chemistry, the combination of a halogenated pyridine core, a known pharmacophore, with the N-hydroxyimidamide group, a potential metal-chelating moiety, suggests that its derivatives could be explored as potential inhibitors for metalloenzymes.

In materials science, the ability of the N-hydroxyimidamide to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or functional polymers. The presence of the heavy bromine atom could also impart interesting photophysical properties, making these materials potentially suitable for applications in optoelectronics. The convergence of organic synthesis with these allied fields will be instrumental in unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-6-chloro-N-hydroxypicolinimidamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromo- and chloro-substituted pyridine precursors are functionalized with hydroxylamine derivatives under controlled pH and temperature. Purity optimization involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodology : Key techniques include:

  • NMR : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm, hydroxylamine protons at δ 9.1–9.5 ppm).
  • IR : Stretching vibrations for N–OH (~3200 cm1^{-1}) and C–Br/C–Cl bonds (~550–650 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) matching the theoretical molecular weight (e.g., 265.5 g/mol).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect reactivity in subsequent reactions?

  • Methodology : Test solubility in DMSO, DMF, methanol, and dichloromethane. Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity for functionalization, while nonpolar solvents (e.g., toluene) stabilize intermediates in coupling reactions. Conduct UV-Vis spectroscopy to assess aggregation behavior in different solvents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Key parameters:

ParameterValue
Space GroupP21_1/c
R-factor<0.05
Residual Density<1.0 eÅ3^{-3}
Compare bond lengths (e.g., C–Br ~1.89 Å, C–Cl ~1.73 Å) and angles with DFT-calculated models to validate geometry .

Q. What strategies address contradictions in reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?

  • Methodology :

  • Mechanistic Studies : Use 18O^{18}O-labeling or kinetic isotope effects to trace reaction pathways.
  • Computational Modeling : Employ Gaussian or ORCA for transition-state analysis to identify competing pathways.
  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect intermediates.
    Example: If Pd-catalyzed coupling yields undesired dimerization, optimize ligand choice (e.g., XPhos vs. SPhos) and reaction temperature .

Q. How can researchers design experiments to probe the compound’s potential in medicinal chemistry (e.g., enzyme inhibition)?

  • Methodology :

  • Target Selection : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases or proteases.
  • Assay Design :
Assay TypeConditions
IC50_{50}10 µM–1 mM compound, 30-min pre-incubation
SelectivityCounter-screens against related enzymes (e.g., PKA vs. PKC isoforms).
  • Data Validation : Triangulate results with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells) .

Q. What statistical approaches are critical for analyzing dose-response relationships in toxicity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals for EC50_{50} values.
  • Reproducibility : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests for significance (p <0.05) .

Methodological Considerations

  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential inhalation hazards (H303/H313/H333). Store at 2–8°C under inert atmosphere .
  • Data Contradictions : Cross-validate conflicting results (e.g., NMR vs. XRD data) via hybrid methods like cryo-EM or solid-state NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.